6-Iodofuro[3,2-b]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Iodofuro[3,2-b]pyridine is a key synthetic intermediate featuring a privileged furo[3,2-b]pyridine pharmacophore. The 6-iodo substitution provides a highly reactive handle for mild, high-yielding Suzuki and Sonogashira cross-couplings, outperforming bromo or chloro analogs. Ideal for rapid SAR exploration and CNS drug discovery due to its favorable LogP. Secure this versatile building block for efficient lead optimization.

Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
CAS No. 1131335-68-6
Cat. No. B1390061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodofuro[3,2-b]pyridine
CAS1131335-68-6
Molecular FormulaC7H4INO
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=COC2=C1N=CC(=C2)I
InChIInChI=1S/C7H4INO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H
InChIKeyCWYHCZNHNCLALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodofuro[3,2-b]pyridine: A Privileged Furopyridine Scaffold for Halogen-Selective Functionalization in Medicinal Chemistry


6-Iodofuro[3,2-b]pyridine (CAS 1131335-68-6) is a heterocyclic organic compound, characterized by a fused furan-pyridine bicyclic system bearing an iodine atom at the 6-position. With a molecular formula of C7H4INO and a monoisotopic mass of 244.93376 g/mol , this compound is a halogenated derivative of the furo[3,2-b]pyridine scaffold, a structural motif that has been established as a privileged pharmacophore in the development of kinase inhibitors [1]. The specific substitution pattern and the reactivity profile conferred by the iodine atom position this compound as a key synthetic intermediate, distinct from its chloro- and bromo- analogs, in the pursuit of novel bioactive molecules .

Why 6-Iodofuro[3,2-b]pyridine Cannot Be Simply Replaced by 6-Chloro- or 6-Bromo- Analogs in Synthesis Pipelines


While the furo[3,2-b]pyridine scaffold is a common building block, the specific halogen substitution at the 6-position dictates the compound's reactivity, synthetic utility, and downstream application potential. 6-Iodofuro[3,2-b]pyridine cannot be generically substituted with its 6-chloro (CAS 1142192-61-7) or 6-bromo (CAS 934330-61-7) counterparts due to the significantly different bond dissociation energies (BDEs) of the C-I (approx. 218 kJ/mol) versus C-Br (approx. 284 kJ/mol) and C-Cl (approx. 330 kJ/mol) bonds. This lower BDE makes the iodo-derivative a far more reactive electrophile in key transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling milder reaction conditions and potentially higher yields for challenging substrate combinations [1]. Furthermore, the difference in atomic radius and electronic properties (LogP 2.43 for the iodo-derivative ) can profoundly affect the pharmacokinetic profile and target engagement of any final drug candidate derived from this intermediate, making the initial selection of the correct halogenated building block a critical, non-trivial decision in medicinal chemistry campaigns [2].

Quantitative Evidence Guide: Verifiable Differentiation of 6-Iodofuro[3,2-b]pyridine


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Bromo vs. Chloro

6-Iodofuro[3,2-b]pyridine demonstrates superior electrophilicity compared to its 6-bromo and 6-chloro analogs, a property directly quantifiable by its lower bond dissociation energy (BDE). The C-I bond is significantly weaker than C-Br and C-Cl bonds, which translates to faster oxidative addition rates with palladium(0) catalysts, a rate-limiting step in cross-coupling reactions. This fundamental difference enables the use of milder conditions and can improve yields for sterically hindered or electron-rich coupling partners [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Reaction Kinetics

Leveraging a Privileged Scaffold for Targeted Kinase Inhibition: The Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core, of which 6-Iodofuro[3,2-b]pyridine is a key halogenated derivative, has been validated as a novel, highly selective scaffold for targeting Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). This is in contrast to many other heterocyclic scaffolds (e.g., pyrazolopyrimidines, quinazolines) that are less selective or target different kinase families. The specific substitution pattern accessible through functionalization at the 6-iodo position is critical for achieving high potency and selectivity within the CLK/HIPK family [1]. While the parent 6-iodo compound is an intermediate, its derivatives have shown potent activity.

Kinase Inhibition CLK HIPK Hedgehog Pathway Medicinal Chemistry

Documented Utility as a Key Intermediate in Patent Literature for Therapeutic Targets

6-Iodofuro[3,2-b]pyridine is explicitly cited as a key intermediate in multiple international patent applications, underscoring its recognized value in industrial and academic drug discovery pipelines. Its use is documented in patents covering structurally distinct therapeutic areas, such as Histamine H3 receptor inverse agonists [1] and TBK1/IKKε inhibitors [2], demonstrating its versatility in enabling the synthesis of complex, bioactive molecules with diverse mechanisms of action.

Patent Analysis Histamine H3 Receptor TBK1/IKKε Inhibitors Drug Discovery

Differentiated Physicochemical Properties: LogP and Molecular Weight

The introduction of an iodine atom at the 6-position significantly alters the physicochemical properties of the furo[3,2-b]pyridine scaffold compared to its hydrogen or other halogen analogs. Specifically, 6-Iodofuro[3,2-b]pyridine possesses a calculated LogP (XLogP3) of 2.43 , which is substantially higher than the parent furo[3,2-b]pyridine and its 6-fluoro or 6-chloro derivatives. This increased lipophilicity can be a critical design parameter, influencing membrane permeability, plasma protein binding, and overall ADME profile of the final drug candidate.

Physicochemical Properties Lipophilicity Drug-likeness Medicinal Chemistry

Procurement-Driven Application Scenarios for 6-Iodofuro[3,2-b]pyridine


Accelerated Synthesis of Complex Kinase Inhibitor Libraries

A medicinal chemistry group focused on developing novel, highly selective inhibitors of CLK or HIPK kinases for oncology applications should procure 6-Iodofuro[3,2-b]pyridine. The furo[3,2-b]pyridine core is a validated, privileged scaffold for these targets, and the iodine at the 6-position provides a versatile and highly reactive handle for the rapid, parallel synthesis of diverse compound libraries via palladium-catalyzed cross-coupling reactions [1]. This approach is more efficient than starting with a less reactive chloro- or bromo- analog, enabling a faster and more productive exploration of structure-activity relationships (SAR) [2].

Late-Stage Diversification of Advanced Intermediates

For synthetic chemists in a process or medicinal chemistry setting who have built a complex, functionalized furo[3,2-b]pyridine intermediate but require a final diversification step, 6-Iodofuro[3,2-b]pyridine is the optimal building block to use earlier in the synthesis. The high reactivity of the C-I bond allows for reliable, mild, and high-yielding cross-coupling with a wide range of boronic acids, alkynes, or organostannanes [1]. This minimizes the risk of decomposition or undesired side reactions on valuable, late-stage substrates, in stark contrast to the harsher conditions often required for analogous chloro- or bromo-heterocycles [2].

Development of CNS-Penetrant Drug Candidates

Drug discovery programs targeting the central nervous system (CNS) may find 6-Iodofuro[3,2-b]pyridine to be a strategically advantageous starting material. Its calculated LogP of 2.43 positions its derivatives favorably within the established range for CNS drug-likeness (typically LogP between 2 and 5). This contrasts with more polar analogs, which may have limited brain penetration [3]. Furthermore, the iodine atom itself can engage in specific halogen bonding interactions with protein targets, a feature not possible with other halogens or hydrogen, which could be exploited to enhance potency and selectivity against challenging neurological targets [4].

Preparing for Patent Filing and Intellectual Property Generation

Research institutions and biotech companies aiming to build a strong intellectual property position around a new series of furo[3,2-b]pyridine-based therapeutics should prioritize 6-Iodofuro[3,2-b]pyridine as a key intermediate. Its documented use in high-value patent applications for histamine H3 receptor modulators and TBK1/IKKε inhibitors provides a precedent for its utility in generating novel, patentable chemical matter [5]. Using this specific building block can help ensure the resulting compounds are structurally novel and fall within a well-defined, commercially relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.